molecular formula C9H14Cl2N2 B1402991 N-((6-Chloropyridin-3-yl)methyl)propan-2-amine hydrochloride CAS No. 1417794-25-2

N-((6-Chloropyridin-3-yl)methyl)propan-2-amine hydrochloride

Cat. No. B1402991
M. Wt: 221.12 g/mol
InChI Key: CGWJRYFBRDGGOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-((6-Chloropyridin-3-yl)methyl)propan-2-amine hydrochloride” is a chemical compound with the molecular formula C9H12Cl2N2. It has a molecular weight of 234.13 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for the compound is 1S/C9H12ClN3.ClH/c1-7(11)13(2)6-8-3-4-9(10)12-5-8;/h3-5H,1,6,11H2,2H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

The compound is a powder that is stored at room temperature . It has a molecular weight of 234.13 . Unfortunately, other specific physical and chemical properties were not available in the retrieved information.

Scientific Research Applications

Chemical Synthesis and Derivatization N-((6-Chloropyridin-3-yl)methyl)propan-2-amine hydrochloride is involved in the synthesis of various chemical compounds. For example, it has been used in the synthesis of κ-opioid receptor antagonists, as demonstrated in the synthesis of 2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242), which exhibits high affinity for κ-opioid receptors and potential for treating depression and addiction disorders (Grimwood et al., 2011). This application highlights the role of the compound in medicinal chemistry, particularly in receptor targeting and pharmacological studies.

Pharmacological and Biological Activities In the realm of pharmacology and biology, derivatives of N-((6-Chloropyridin-3-yl)methyl)propan-2-amine hydrochloride have shown varied activities. For instance, the synthesis of 3-[(6-chloropyridin-3-yl)methyl]-6-substituted-6,7-dihydro-3H-1,2,3-triazolo[4,5-d]pyrimidin-7-imines revealed moderate to weak fungicidal and insecticidal activities, showcasing its potential in agricultural and pest control applications (Chen & Shi, 2008).

Material Science and Ligand Design In material science, this compound plays a role in the synthesis of various metal complexes. A notable example is the synthesis of novel Cobalt(II) complexes containing N,N-di(2-picolyl)amine-based ligands, where derivatives of the compound demonstrated catalytic activity for the polymerization of methyl methacrylate, indicating its utility in polymer science and catalysis (Ahn et al., 2016).

Antimicrobial and Antitumor Research In antimicrobial and antitumor research, derivatives of N-((6-Chloropyridin-3-yl)methyl)propan-2-amine hydrochloride have been explored for their bioactive properties. Research on pyrazole derivatives synthesized from 2-arylhydrazononitriles, which potentially involve similar chemical frameworks, revealed strong antimicrobial activities against various organisms, underscoring its significance in the development of new therapeutic agents (Behbehani et al., 2011).

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause certain health hazards . Specific hazard statements associated with the compound include H302, H315, H319, and H335 . These codes indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation, respectively .

properties

IUPAC Name

N-[(6-chloropyridin-3-yl)methyl]propan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClN2.ClH/c1-7(2)11-5-8-3-4-9(10)12-6-8;/h3-4,6-7,11H,5H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGWJRYFBRDGGOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1=CN=C(C=C1)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((6-Chloropyridin-3-yl)methyl)propan-2-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-((6-Chloropyridin-3-yl)methyl)propan-2-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
N-((6-Chloropyridin-3-yl)methyl)propan-2-amine hydrochloride
Reactant of Route 3
Reactant of Route 3
N-((6-Chloropyridin-3-yl)methyl)propan-2-amine hydrochloride
Reactant of Route 4
Reactant of Route 4
N-((6-Chloropyridin-3-yl)methyl)propan-2-amine hydrochloride
Reactant of Route 5
N-((6-Chloropyridin-3-yl)methyl)propan-2-amine hydrochloride
Reactant of Route 6
Reactant of Route 6
N-((6-Chloropyridin-3-yl)methyl)propan-2-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.